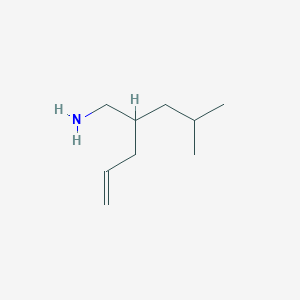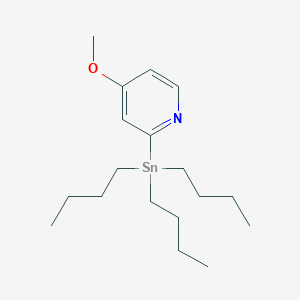
4-Methoxy-2-(tributylstannyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-(tributylstannyl)pyridine is an organotin compound with the molecular formula C18H33NOSn and a molecular weight of 398.17 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methoxy group at the 4-position and a tributylstannyl group at the 2-position. It is commonly used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.
Méthodes De Préparation
The synthesis of 4-Methoxy-2-(tributylstannyl)pyridine typically involves the stannylation of 4-methoxypyridine. One common method includes the reaction of 4-methoxypyridine with tributyltin chloride in the presence of a base such as lithium diisopropylamide (LDA) or sodium hydride (NaH). The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .
Analyse Des Réactions Chimiques
4-Methoxy-2-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, where it reacts with aryl or vinyl halides to form new carbon-carbon bonds.
Oxidation and Reduction: The stannyl group can be oxidized to form the corresponding stannic compound, and the methoxy group can undergo demethylation under specific conditions.
Hydrolysis: The stannyl group can be hydrolyzed to form the corresponding pyridine derivative.
Applications De Recherche Scientifique
4-Methoxy-2-(tributylstannyl)pyridine is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as a precursor in the synthesis of various heterocyclic compounds and complex organic molecules.
Biology: It is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the synthesis of potential drug candidates and medicinal chemistry research.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methoxy-2-(tributylstannyl)pyridine primarily involves its role as a reagent in cross-coupling reactions. The tributylstannyl group acts as a nucleophile, facilitating the formation of carbon-carbon bonds through the transfer of the stannyl group to the palladium catalyst. This process involves the oxidative addition of the aryl or vinyl halide to the palladium catalyst, followed by transmetalation with the stannyl group and reductive elimination to form the desired product .
Comparaison Avec Des Composés Similaires
4-Methoxy-2-(tributylstannyl)pyridine can be compared with other stannylated pyridine derivatives, such as:
- 2-Methoxy-4-(tributylstannyl)pyridine
- 3-Methoxy-2-(tributylstannyl)pyridine
- 6-Methoxy-3-(tributylstannyl)pyridine
- 6-Methoxy-2-(tributylstannyl)pyrimidine
These compounds share similar structural features but differ in the position of the methoxy and stannyl groups, which can influence their reactivity and applications in organic synthesis .
Propriétés
Numéro CAS |
927810-08-0 |
|---|---|
Formule moléculaire |
C18H33NOSn |
Poids moléculaire |
398.2 g/mol |
Nom IUPAC |
tributyl-(4-methoxypyridin-2-yl)stannane |
InChI |
InChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-2-4-7-5-3-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3; |
Clé InChI |
QGAMJEFMDAVSKL-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=NC=CC(=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-hydroxybenzoic acid](/img/structure/B13471876.png)
![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride](/img/structure/B13471878.png)
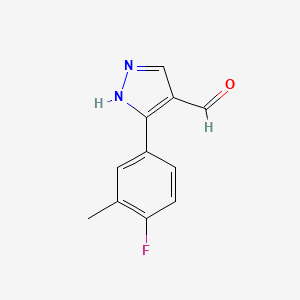

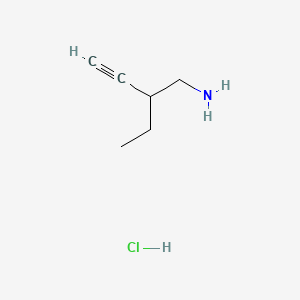
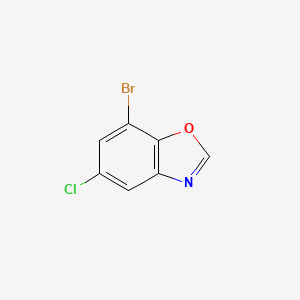
![(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid](/img/structure/B13471915.png)
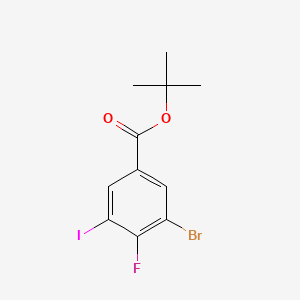
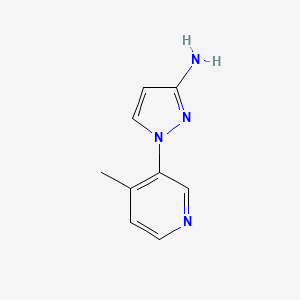
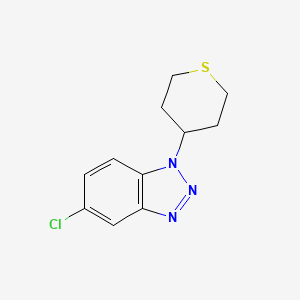
![(1-Methyl-1H-imidazo[4,5-c]pyridin-7-yl)boronic acid](/img/structure/B13471953.png)
